molecular formula C17H17F2NO4S B2933914 2-difluoromethanesulfonyl-N-(2-hydroxy-3-phenylpropyl)benzamide CAS No. 2034554-37-3

2-difluoromethanesulfonyl-N-(2-hydroxy-3-phenylpropyl)benzamide

Cat. No.: B2933914
CAS No.: 2034554-37-3
M. Wt: 369.38
InChI Key: QUTDGVORVZUCDU-UHFFFAOYSA-N
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Description

2-difluoromethanesulfonyl-N-(2-hydroxy-3-phenylpropyl)benzamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a difluoromethanesulfonyl group, a hydroxy-phenylpropyl moiety, and a benzamide core. It is often used in research settings due to its interesting chemical properties and potential biological activities.

Scientific Research Applications

2-difluoromethanesulfonyl-N-(2-hydroxy-3-phenylpropyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-difluoromethanesulfonyl-N-(2-hydroxy-3-phenylpropyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its rapid, mild, and highly efficient pathway, making it suitable for the preparation of benzamide derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-difluoromethanesulfonyl-N-(2-hydroxy-3-phenylpropyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine (I2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and precise timing to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of 2-difluoromethanesulfonyl-N-(2-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets and pathways. For example, similar benzamide analogues have been shown to act as allosteric activators of human glucokinase, which is involved in glucose metabolism . The compound’s effects are mediated through hydrogen bonding interactions with specific residues in the target protein, leading to changes in the protein’s activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-difluoromethanesulfonyl-N-(2-hydroxy-3-phenylpropyl)benzamide include other benzamide derivatives, such as N-(2,3-difluorophenyl)-2-fluorobenzamide . These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-(2-hydroxy-3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO4S/c18-17(19)25(23,24)15-9-5-4-8-14(15)16(22)20-11-13(21)10-12-6-2-1-3-7-12/h1-9,13,17,21H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTDGVORVZUCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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